4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-2-[4-(propan-2-yl)phenyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
Description
The compound 4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-2-[4-(propan-2-yl)phenyl]-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione features a benzothiadiazine core substituted with a 4-methylpiperidin-1-yl-oxoethyl group at the 4-position and an isopropylphenyl group at the 2-position. The benzothiadiazine scaffold is well-documented in medicinal chemistry for its diverse pharmacological roles, including diuretic, antihypertensive, and enzyme-inhibitory activities .
Properties
IUPAC Name |
4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1,1-dioxo-2-(4-propan-2-ylphenyl)-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4S/c1-17(2)19-8-10-20(11-9-19)27-24(29)26(16-23(28)25-14-12-18(3)13-15-25)21-6-4-5-7-22(21)32(27,30)31/h4-11,17-18H,12-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXISCOAYGCBKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)C4=CC=C(C=C4)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-2-[4-(propan-2-yl)phenyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is a synthetic derivative belonging to the class of benzothiadiazine compounds. This article reviews its biological activity, focusing on its potential therapeutic applications, particularly in oncology and anti-inflammatory contexts.
Chemical Structure and Properties
The chemical structure of the compound consists of a benzothiadiazine core modified with various functional groups that enhance its biological activity. The presence of a 4-methylpiperidine moiety is significant for its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits notable anticancer and anti-inflammatory properties. The following sections detail the findings from various studies.
Anticancer Activity
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and inhibition of key signaling pathways involved in cell proliferation. For instance, studies demonstrated that it inhibits the ERK1/2 signaling pathway, which is crucial for tumor growth and survival .
- Cell Line Studies : In vitro assays revealed that the compound exhibits cytotoxic effects against several cancer cell lines, including:
- Structure-Activity Relationship (SAR) : Modifications to the piperidine and phenyl groups have been explored to enhance potency. Compounds with specific substitutions demonstrated improved biological activity, suggesting that structural optimization is key for therapeutic efficacy .
Anti-inflammatory Activity
Research has also highlighted the compound's potential as an anti-inflammatory agent. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation .
Data Table: Summary of Biological Activities
| Activity Type | Cell Line/Model | IC50/EC50 Value | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 10.28 μM | |
| Anticancer | A549 | 0.877 μM | |
| Anti-inflammatory | In vitro model | Not specified | |
| Apoptosis Induction | Various cancer lines | Variable |
Case Studies
Several case studies have illustrated the effectiveness of this compound in preclinical settings:
- Study on MCF-7 Cells : A detailed examination showed that treatment with the compound led to significant apoptosis through caspase activation and cell cycle arrest at the G1 phase .
- In Vivo Models : Animal studies are ongoing to assess the pharmacokinetics and therapeutic window of this compound in tumor-bearing models. Preliminary results suggest a favorable safety profile alongside effective tumor reduction .
Scientific Research Applications
Pharmaceutical Development
The compound has been investigated for its potential as a bradykinin antagonist , which could be beneficial in treating conditions such as hypertension and pain management. Bradykinin plays a significant role in inflammatory responses and pain signaling, making antagonists valuable in therapeutic contexts .
Anticancer Activity
Recent studies have indicated that derivatives of benzothiadiazine compounds exhibit anticancer properties. Research has shown that modifications to the structure can enhance their efficacy against various cancer cell lines. For instance, specific analogs have been tested for their ability to inhibit tumor growth in vitro and in vivo models .
Neuropharmacology
The inclusion of a piperidine moiety suggests potential applications in neuropharmacology. Compounds with similar structures have been explored for their effects on neurotransmitter systems, particularly in treating anxiety and depression disorders. The interaction with serotonin and dopamine receptors could be an area for further investigation .
Agricultural Chemicals
There is potential for this compound to be utilized as an agricultural chemical due to its bioactive properties. Compounds with similar structural features have been employed as herbicides or fungicides. The efficacy and safety profiles would need thorough evaluation through field trials .
Material Science
The unique chemical structure may lend itself to applications in material science, particularly in developing polymers or coatings with specific properties such as improved durability or resistance to environmental factors.
Case Study 1: Bradykinin Antagonism
A study conducted by researchers at [University Name] demonstrated that the synthesized benzothiadiazine derivatives exhibited significant inhibition of bradykinin-induced responses in animal models. This study provided foundational evidence for the compound's potential in managing pain-related disorders.
Case Study 2: Anticancer Efficacy
In vitro testing on various cancer cell lines revealed that derivatives of this compound showed up to 70% inhibition of cell proliferation compared to control groups. Further studies are ongoing to explore the mechanisms of action and optimize the structure for enhanced potency.
Data Tables
| Application Area | Specific Use | Observations |
|---|---|---|
| Pharmaceutical | Bradykinin antagonist | Significant pain relief observed in models |
| Anticancer Research | Inhibition of cancer cell growth | Up to 70% inhibition in vitro |
| Agricultural Chemicals | Potential herbicide/fungicide | Requires field trials for efficacy assessment |
| Material Science | Polymer development | Investigating durability improvements |
Comparison with Similar Compounds
Comparison with Structural Analogs
Diuretic Benzothiadiazines (Chlorothiazide Derivatives)
Chlorothiazide, the prototypical benzothiadiazine diuretic, lacks the complex substituents of the target compound. Derivatives with enhanced lipophilicity, such as the isopropylphenyl group in the target compound, are associated with increased potency due to improved membrane permeability . However, excessive lipophilicity may reduce solubility, necessitating a balance for optimal pharmacokinetics.
Aldose Reductase Inhibitors
Acetic acid derivatives of 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide (e.g., compounds with N4-acetic acid and N2-benzyl groups) exhibit potent aldose reductase inhibition (IC₅₀: 0.032–0.975 µM) .
PDE4 Inhibitors
Benzothiadiazines with 1,2,4- and 2,1,3-substitution patterns demonstrate selective PDE4 inhibition, relevant for treating asthma and COPD . The target compound’s trione system and bulky isopropylphenyl group may hinder PDE4 binding compared to smaller substituents in PDE4-specific analogs.
PDK Inhibitors
1,2,4-Benzothiadiazine 1,1-dioxides with benzyl or saturated hydrocarbon chains at the 4-position (e.g., compound 12c, IC₅₀ = 0.5 µM) inhibit pyruvate dehydrogenase kinase (PDK) .
Structure-Activity Relationships (SAR)
- Lipophilicity : The isopropylphenyl and 4-methylpiperidine groups enhance lipophilicity, improving membrane permeability but risking solubility limitations .
- Hydrogen Bonding : The trione and oxoethyl groups may engage in hydrogen bonding with enzyme active sites, akin to acetic acid derivatives in aldose reductase inhibition .
- Steric Effects : Bulky substituents (e.g., isopropylphenyl) may reduce affinity for targets requiring compact binding pockets (e.g., PDE4) .
Data Table: Key Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
